

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride

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Compound of Interest

Compound Name: 3,5,5-Trimethylhexanoyl chloride

Cat. No.: B1295747

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CAS Number: 36727-29-4 Synonyms: Isononanoyl Chloride, 3,5,5-Trimethylhexanoic acid chloride

This document provides a comprehensive technical overview of **3,5,5-Trimethylhexanoyl chloride**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This guide details its physicochemical properties, synthesis, reactivity, key applications, and safety protocols.

Physicochemical and Spectroscopic Data

3,5,5-Trimethylhexanoyl chloride is a branched-chain acyl chloride, typically appearing as a colorless to light yellow liquid with a pungent odor.^[1] Its branched structure significantly influences its reactivity and physical properties.^[2]

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₇ ClO	[3]
Molecular Weight	176.68 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[3][4]
Boiling Point	188-190 °C (lit.)	[3][4]
Density	0.93 g/mL at 25 °C (lit.)	[3][4]
Refractive Index (n ₂₀ /D)	1.436 (lit.)	[3][4]
Flash Point	140 °C (284 °F) - closed cup	[1][5]
Vapor Pressure	0.587 mmHg at 25°C	[3]

Table 2: Spectroscopic Data Summary

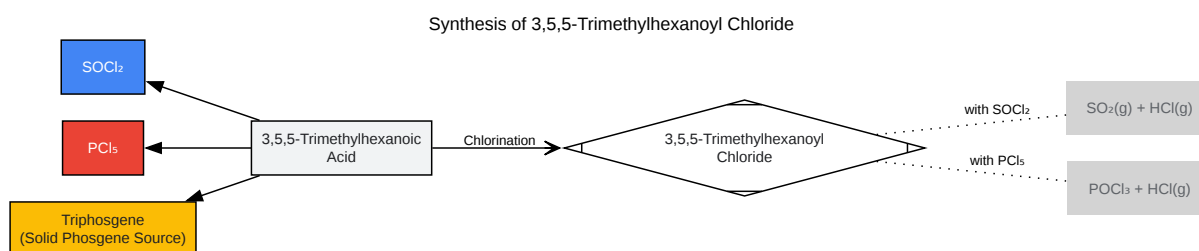
Spectroscopy Type	Key Characteristics	Source(s)
IR Spectroscopy	Strong C=O stretch characteristic of an acyl chloride at ~1800 cm ⁻¹ .	[6]
¹ H NMR Spectroscopy	Predicted signals include a singlet for the (CH ₃) ₃ C- group (~0.9-1.0 ppm), a doublet for the -CH(CH ₃)- methyl group (~1.0-1.2 ppm), and multiplets for methylene protons.	[6]
¹³ C NMR Spectroscopy	Spectrum available for reference.	[3]
Mass Spectrometry	Molecular ion peak confirms the molecular weight. Key fragments include m/z 57, 83, and 41.	[3]

Synthesis and Reactivity

The primary route for synthesizing **3,5,5-Trimethylhexanoyl chloride** is through the chlorination of its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid.[6][7] This transformation is a cornerstone of industrial organic chemistry.

Synthesis Pathways

Common chlorinating agents include thionyl chloride (SOCl_2), phosphorus chlorides (PCl_3 , PCl_5), and triphosgene.[2][6] The reaction with thionyl chloride is widely used due to the convenient removal of byproducts (SO_2 and HCl) as gases.[2][6]

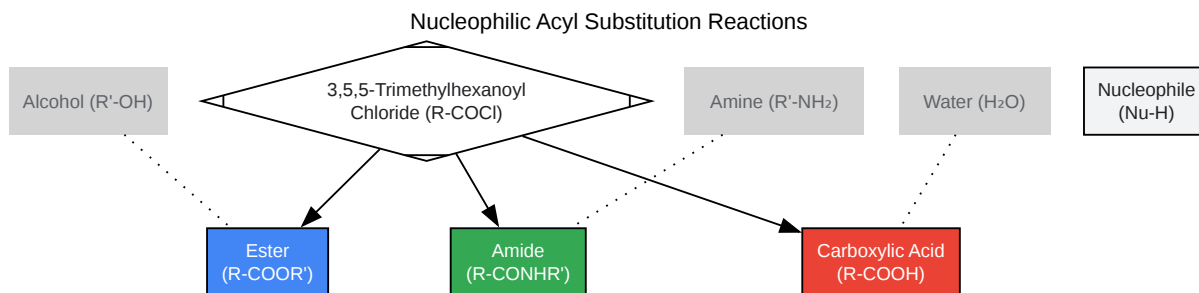


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Caption: Common synthetic routes to **3,5,5-Trimethylhexanoyl Chloride**.

Reactivity Profile

The reactivity of **3,5,5-Trimethylhexanoyl chloride** is dominated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] However, the bulky, branched alkyl chain introduces significant steric hindrance, which can modulate the reaction kinetics, often leading to slower and more selective transformations compared to linear acyl chlorides.[2] The compound is also sensitive to moisture, hydrolyzing to the parent carboxylic acid and hydrochloric acid.[8]



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Caption: General reactivity of **3,5,5-Trimethylhexanoyl Chloride**.

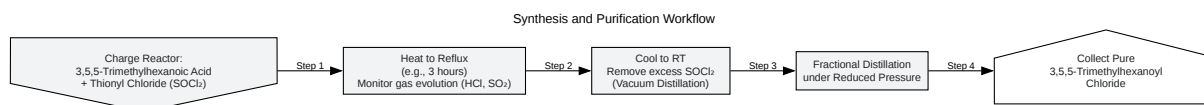
Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of **3,5,5-Trimethylhexanoyl chloride** and its subsequent use.

Representative Synthesis of 3,5,5-Trimethylhexanoyl Chloride

This protocol is a general representation for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride, adapted for this specific compound.^[1]

Workflow Diagram



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Caption: Workflow for the synthesis of **3,5,5-Trimethylhexanoyl Chloride**.

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge 3,5,5-trimethylhexanoic acid (1.0 equivalent).
- **Addition of Reagent:** Cautiously add thionyl chloride (SOCl₂) (approx. 2.0 equivalents) to the flask.^[1] The reaction may be initiated at room temperature or with gentle cooling.
- **Reaction:** Heat the mixture to reflux (oil bath temperature ~80-90 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.^[1]
- **Isolation:** After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure.
- **Purification:** The crude acyl chloride is then purified by fractional distillation under vacuum to yield the final product.

Synthesis of Barbituric Acid Analogs

3,5,5-Trimethylhexanoyl chloride serves as a reagent for the C-acylation of barbituric acid derivatives, a key step in developing novel therapeutic agents.

Reaction Conditions:

- **Substrate:** Barbituric acid or a suitable derivative (1.0 eq).
- **Reagent:** **3,5,5-Trimethylhexanoyl chloride** (1.1 eq).
- **Base:** Triethylamine (1.2 eq).
- **Solvent:** Dichloromethane (CH₂Cl₂).
- **Temperature:** Room temperature.

Procedure Outline:

- To a stirred solution of the barbituric acid derivative in dichloromethane, add triethylamine.
- Slowly add a solution of **3,5,5-Trimethylhexanoyl chloride** in dichloromethane.
- Allow the reaction to proceed at room temperature until completion (monitoring by TLC or LC-MS is recommended).
- Upon completion, the reaction is worked up using standard aqueous extraction procedures to remove triethylamine hydrochloride and any unreacted starting materials.
- The final product is isolated and purified, typically by column chromatography.

Applications in Research and Development

3,5,5-Trimethylhexanoyl chloride is a versatile intermediate with applications spanning pharmaceuticals, crop protection, and polymer science.^{[3][7]}



Table 3: Key Applications

Industry/Field	Specific Use	Reference(s)
Pharmaceuticals	Reagent for the synthesis of barbituric acid analogs (potential sedatives, anticonvulsants).[3]	[3]
	Starting material for α -N-fatty acyl colistin nonapeptide derivatives (novel antibiotics). [3]	[3]
Polymer Chemistry	Intermediate in the manufacturing of organic peroxides (e.g., di-(3,5,5-trimethylhexanoyl) peroxide), used as polymerization initiators.	[2]
Agrochemicals	Used as an intermediate in the synthesis of pesticides and crop protection agents.	[3][7]
Dyes & Pigments	Employed as a reactant in the synthesis of dyes.	[3]

Safety and Handling

3,5,5-Trimethylhexanoyl chloride is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Table 4: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
 	Danger	H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H330: Fatal if inhaled. H412: Harmful to aquatic life with long lasting effects.

Handling and Storage:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.^[5]^[8] Use respiratory protection in case of inadequate ventilation.
- Handling: Avoid contact with skin, eyes, and clothing.^[6] Avoid inhalation of vapor or mist. Handle under an inert gas as it is moisture-sensitive.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.^[8] Store locked up.^[8] Keep away from water and incompatible materials such as strong oxidizing agents.^[8]

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